METHYL 4-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Overview
Description
Methyl 4-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry.
Preparation Methods
The synthesis of METHYL 4-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid with methyl 4-aminobenzoate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Methyl 4-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 4-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: A derivative that undergoes oxidation reactions.
2-Phenylquinoline: A simpler quinoline derivative used in organic synthesis.
The uniqueness of METHYL 4-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE lies in its ester functionality and the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(2-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-32-24-11-7-5-9-20(24)23-16-21(19-8-4-6-10-22(19)28-23)25(29)27-18-14-12-17(13-15-18)26(30)31-2/h4-16H,3H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBPVSIFUDVLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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